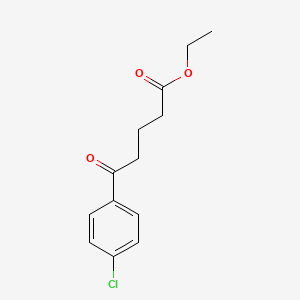

Ethyl 5-(4-chlorophenyl)-5-oxovalerate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

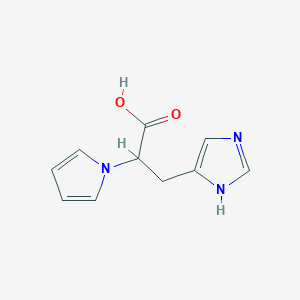

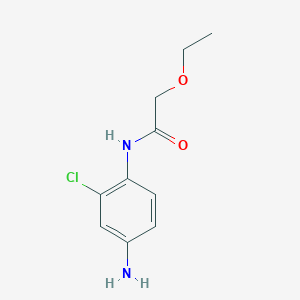

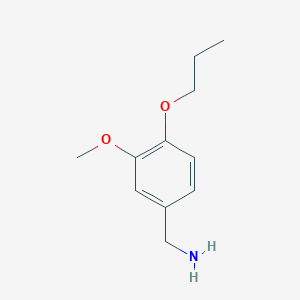

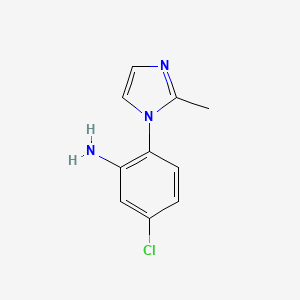

This would typically include the compound’s systematic name, its molecular formula, and its structure.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, which can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, reactivity, and stability).科研应用

Anticancer Potential

Ethyl 5-(4-chlorophenyl)-5-oxovalerate and its derivatives have been explored for their potential anticancer properties. In one study, a derivative was synthesized and evaluated in vitro against a variety of human tumor cell lines, including leukemia, lung, renal, colon, CNS, melanoma, ovarian, and breast cancers. This compound exhibited notable cytotoxicity against these cancer cell lines, highlighting its potential as an anticancer agent (P. Kattimani et al., 2013).

Application in Dyeing and Textiles

Compounds related to Ethyl 5-(4-chlorophenyl)-5-oxovalerate have been used in the synthesis of disperse dyes for textiles. These dyes, when complexed with metals such as copper, cobalt, and zinc, have been applied to polyester and nylon fabrics, showing excellent fastness properties and providing diverse shades of violet and brown (Isaac Oluwatobi Abolude et al., 2021).

Crystal and Molecular Structure Studies

The crystal and molecular structure of Ethyl 5-(4-chlorophenyl)-5-oxovalerate derivatives have been extensively studied. One research focused on the synthesis and characterization of a derivative, including its molecular interactions and structural stability insights through Hirshfeld surface analysis (D. Achutha et al., 2017).

Photovoltaic Applications

Derivatives of Ethyl 5-(4-chlorophenyl)-5-oxovalerate have been used in the development of organic-inorganic photodiodes. Their photovoltaic properties were studied, indicating potential applications in electronic devices. The incorporation of chlorophenyl groups in these derivatives improved the diode parameters, demonstrating their utility in photovoltaic technology (H. Zeyada et al., 2016).

Corrosion Inhibition

Ethyl 5-(4-chlorophenyl)-5-oxovalerate derivatives have also been studied for their effectiveness as corrosion inhibitors. One such derivative was tested on aluminum alloy in hydrochloric acid, showing significant inhibition efficiency. This suggests its potential use in protecting metals from corrosion (K. Raviprabha et al., 2021).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact, as well as precautions that should be taken when handling it.

未来方向

This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.

性质

IUPAC Name |

ethyl 5-(4-chlorophenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-2-17-13(16)5-3-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEHRFGRNQLXMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588705 |

Source

|

| Record name | Ethyl 5-(4-chlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-chlorophenyl)-5-oxovalerate | |

CAS RN |

54029-03-7 |

Source

|

| Record name | Ethyl 5-(4-chlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318129.png)

![2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1318153.png)